molecular formula C11H5F3O2 B7873371 2-(3,4,5-Trifluorobenzoyl)furan

2-(3,4,5-Trifluorobenzoyl)furan

Cat. No.: B7873371
M. Wt: 226.15 g/mol
InChI Key: DUMAZTIEPUTQGC-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorobenzoyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. The trifluorobenzoyl group attached to the furan ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorobenzoyl)furan typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with furan in the presence of a base. One common method is the Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorobenzoyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-(3,4,5-Trifluorobenzoyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)furan involves its interaction with specific molecular targets. The trifluorobenzoyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring’s aromatic nature allows for π-π interactions with target molecules, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trifluorobenzoyl)thiophene: Similar structure but with a sulfur atom in place of the oxygen in the furan ring.

    2-(3,4,5-Trifluorobenzoyl)pyrrole: Contains a nitrogen atom in the ring instead of oxygen.

    2-(3,4,5-Trifluorobenzoyl)benzofuran: Features a fused benzene ring with the furan ring.

Uniqueness

2-(3,4,5-Trifluorobenzoyl)furan is unique due to the presence of the trifluorobenzoyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

furan-2-yl-(3,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMAZTIEPUTQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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